

An In-Depth Toxicological Profile of 2-Methylbenzoate

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Compound of Interest

Compound Name: 2-Methylbenzoate

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Introduction

2-Methylbenzoate, also known as methyl o-toluate, is an aromatic ester utilized in various industrial applications, including as a fragrance ingredient and a solvent. A thorough understanding of its toxicological profile is essential for ensuring its safe handling and use. This technical guide provides a comprehensive overview of the available toxicological data for **2-Methylbenzoate**, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Acute Toxicity

The acute toxicity of **2-Methylbenzoate** has been evaluated in several animal models, primarily focusing on oral, dermal, and inhalation routes of exposure. The available data indicate that **2-Methylbenzoate** possesses a low to moderate order of acute toxicity.

Data Presentation

Test	Species	Route	LD50/LC50	Reference
Acute Oral Toxicity	Rat	Oral	1177 mg/kg	[1][2][3]
Acute Oral Toxicity	Mouse	Oral	3330 mg/kg	[2][3]
Acute Oral Toxicity	Rabbit	Oral	2170 mg/kg	[4]
Acute Oral Toxicity	Guinea Pig	Oral	4100 mg/kg	[4]
Acute Dermal Toxicity	Rat	Dermal	>2000 mg/kg	[5][6]
Acute Inhalation Toxicity	Rat	Inhalation	>5.57 mg/L (8 h)	[5][6]

Experimental Protocols

Acute Oral Toxicity (OECD 401)

The acute oral toxicity of **2-Methylbenzoate** is typically determined using a protocol similar to the now-deleted OECD Guideline 401.[7][8][9] In this method, the test substance is administered in graduated doses to several groups of fasted experimental animals (commonly rats or mice), with one dose per group.[7] Observations of effects and mortality are made systematically for a defined period, typically 14 days.[7] The LD50, the statistically derived single dose that can be expected to cause death in 50% of the animals, is then calculated.[7]

Acute Dermal and Eye Irritation

2-Methylbenzoate has been reported to cause skin and eye irritation.[10]

- Dermal Irritation (OECD 404): This test involves the application of the substance to the shaved skin of an animal (typically a rabbit) for a period of 4 hours.[11][12][13] The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals. [11][12][13]

- Eye Irritation (OECD 405): A single dose of the substance is applied to the conjunctival sac of one eye of an animal (usually a rabbit).[\[5\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) The eye is then examined for lesions of the cornea, iris, and conjunctiva at specific time points.[\[5\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Genotoxicity

Limited specific data is available for the genotoxicity of **2-Methylbenzoate**. However, the related compound, methyl benzoate, has been tested for mutagenicity.

Data Presentation

Test	System	Concentration	Result	Metabolic Activation	Reference
Ames Test	Salmonella typhimurium (TA97, TA98, TA100, TA1535, TA1537)	6666 μ g/plate	Negative	With and Without	[7]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[\[12\]](#)[\[17\]](#) The assay utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[\[17\]](#)[\[18\]](#) The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 fraction from rat liver), and plated on a medium lacking the essential amino acid.[\[17\]](#)[\[19\]](#) A positive result is indicated by a significant increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the control.[\[17\]](#)[\[18\]](#)

In Vitro Chromosome Aberration Test (OECD 473)

This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.[\[15\]](#)

[18][20][21][22] Cells are exposed to the test substance at various concentrations, with and without metabolic activation.[15][19][20][21] After a suitable incubation period, the cells are harvested, and metaphase chromosomes are examined for structural aberrations like breaks and exchanges.[15][20][21][22]

In Vivo Micronucleus Assay (OECD 474)

The in vivo micronucleus test assesses the ability of a substance to cause chromosomal damage in the bone marrow cells of rodents.[3][8][23][24][25] Animals are administered the test substance, and after a specific time, bone marrow is extracted.[3][23][24][25] The polychromatic erythrocytes are then examined for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[3][23][24][25][26]

Carcinogenicity and Reproductive Toxicity

There is a lack of specific long-term carcinogenicity and reproductive toxicity studies for **2-Methylbenzoate**. Safety data sheets often state that it shall not be classified as a carcinogen or a reproductive toxicant, but these statements are typically not supported by direct experimental evidence.[2][9]

Experimental Protocols

Carcinogenicity Bioassay (General Protocol)

A long-term carcinogenicity bioassay, typically conducted over two years in rodents, is the standard for assessing the carcinogenic potential of a chemical.[3][13] Animals are exposed to the test substance daily, and various tissues are examined for the development of tumors at the end of the study.[3][13]

Reproductive and Developmental Toxicity Screening (OECD 421)

This screening test provides an initial assessment of potential effects on male and female reproductive performance and on the development of offspring.[2][10][26][27][28][29] The test substance is administered to male and female rats before and during mating, and to females throughout pregnancy and lactation.[2][10][26][27][28][29] Endpoints evaluated include fertility, gestation length, litter size, and pup viability and growth.[2][10][26][27][28][29]

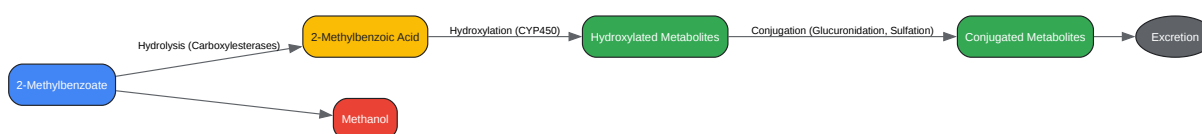
Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to detect adverse effects on the developing embryo and fetus following exposure of the pregnant female.[1][10][30][31][32] The test substance is administered to pregnant animals (usually rats or rabbits) during the period of organogenesis.[1][10][30][31][32] The dams are euthanized just before term, and the fetuses are examined for external, visceral, and skeletal abnormalities.[1][10][30][31][32]

Metabolism

The primary metabolic pathway for **2-Methylbenzoate** in mammals is expected to be hydrolysis by carboxylesterases to 2-methylbenzoic acid and methanol.[33][34][35] The resulting 2-methylbenzoic acid can then undergo further biotransformation. Based on the metabolism of structurally related compounds like o-toluidine and 2-methylnaphthalene, subsequent metabolic steps may include hydroxylation of the aromatic ring and oxidation of the methyl group, followed by conjugation with sulfate or glucuronic acid to facilitate excretion.[17][36]

Putative Metabolic Pathway of 2-Methylbenzoate

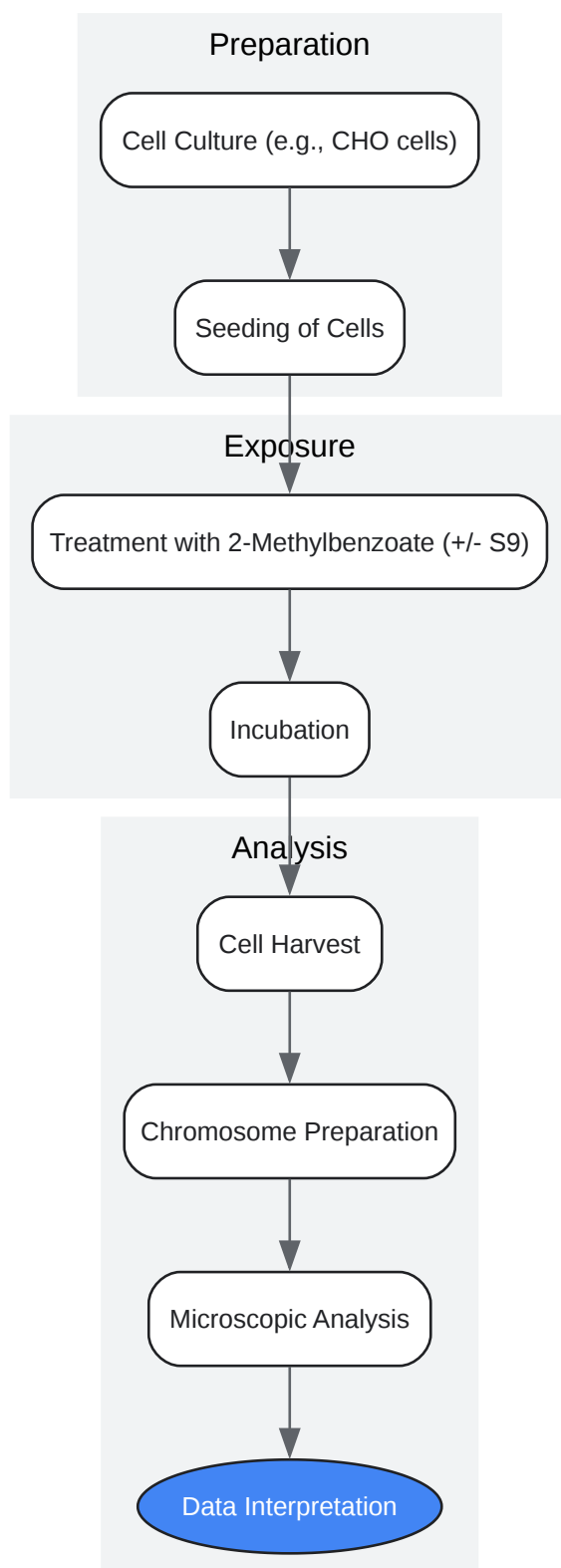


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Caption: Putative metabolic pathway of **2-Methylbenzoate**.

Experimental Workflow Diagrams

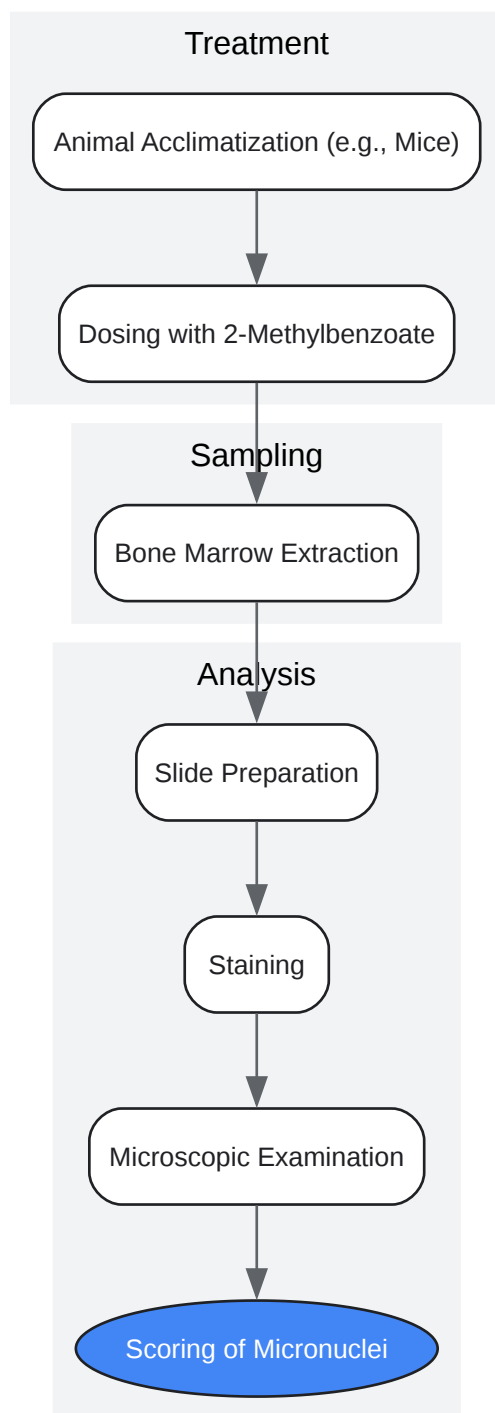
In Vitro Chromosome Aberration Assay Workflow



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Caption: Workflow for an in vitro chromosome aberration assay.

In Vivo Micronucleus Assay Workflow



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Caption: Workflow for an in vivo micronucleus assay.

Conclusion

The available toxicological data for **2-Methylbenzoate** suggest a low to moderate acute toxicity profile. While it is reported to be a skin and eye irritant, data on its genotoxic, carcinogenic, and reproductive effects are limited. The primary metabolic pathway is likely hydrolysis to 2-methylbenzoic acid and methanol, followed by further biotransformation and conjugation. Further studies, particularly in the areas of genotoxicity, carcinogenicity, and reproductive toxicity, are warranted to provide a more complete and definitive toxicological profile for this compound. The experimental protocols and workflows described herein provide a framework for conducting such investigations in accordance with established international guidelines.

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